
1,3-Dibromo-9h-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-9H-fluorene: is an organic compound with the molecular formula C13H8Br2 It is a derivative of fluorene, where two bromine atoms are substituted at the 1 and 3 positions of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 1 and 3 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield fluorene or other partially reduced derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while oxidation can produce fluorenone derivatives .
Scientific Research Applications
Chemistry: 1,3-Dibromo-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of polyfluorene-based materials, which are important in the field of organic electronics .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as therapeutic agents. These compounds may exhibit interesting biological activities, such as anticancer or antimicrobial properties .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and liquid crystals. These materials have applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 1,3-dibromo-9H-fluorene and its derivatives depends on their specific chemical structure and the target molecules they interact withThese interactions can affect the physical and chemical properties of the target molecules, resulting in the desired effects .
Comparison with Similar Compounds
2,7-Dibromo-9H-fluorene: Another brominated derivative of fluorene, where the bromine atoms are substituted at the 2 and 7 positions.
9,9-Dibromo-9H-fluorene: In this compound, the bromine atoms are substituted at the 9 position of the fluorene ring.
Uniqueness: 1,3-Dibromo-9H-fluorene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for the synthesis of specialized materials and for studying the effects of bromine substitution on the properties of fluorene derivatives .
Properties
CAS No. |
21878-90-0 |
|---|---|
Molecular Formula |
C13H8Br2 |
Molecular Weight |
324.01 g/mol |
IUPAC Name |
1,3-dibromo-9H-fluorene |
InChI |
InChI=1S/C13H8Br2/c14-9-6-11-10-4-2-1-3-8(10)5-12(11)13(15)7-9/h1-4,6-7H,5H2 |
InChI Key |
DEMJDPITXWZKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


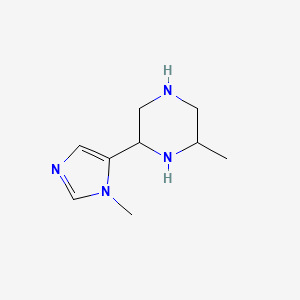
![5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15227290.png)
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15227296.png)
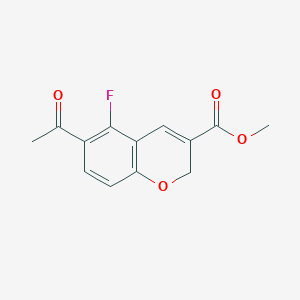
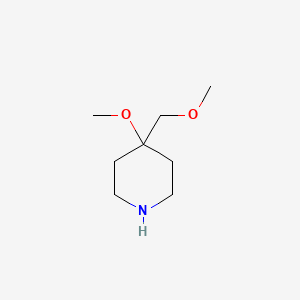
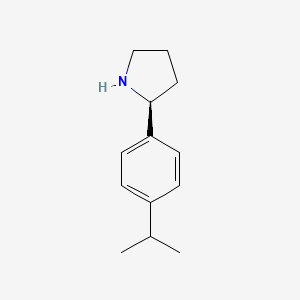
![(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B15227339.png)
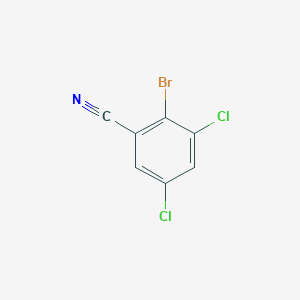
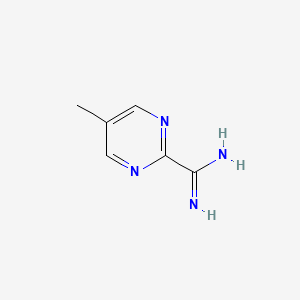
![tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15227355.png)

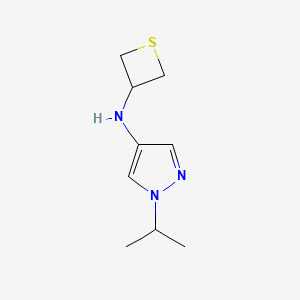
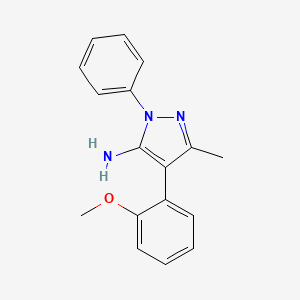
![(R)-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B15227371.png)
